molecular formula C12H12N2O3 B1663000 Dazoxiben CAS No. 78218-09-4

Dazoxiben

Cat. No.: B1663000
CAS No.: 78218-09-4
M. Wt: 232.23 g/mol
InChI Key: XQGZSYKGWHUSDH-UHFFFAOYSA-N
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Scientific Research Applications

Dazoxiben has several scientific research applications:

Mechanism of Action

Safety and Hazards

Safety data for Dazoxiben suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions

One convenient synthesis of dazoxiben starts with the O-chloroethyl ether of p-hydroxybenzamide and proceeds by displacement with imidazole to give the intermediate product. Hydrolysis of the amide function completes the synthesis of this compound . Another simplified synthesis method involves using imidazole, methyl-4-hydroxybenzoate (the preservative Nipagin), and 1,2-dibromoethane .

Industrial Production Methods

The industrial production methods for this compound are not extensively documented in the public domain. the simplified synthesis techniques mentioned above can be scaled up for industrial production.

Chemical Reactions Analysis

Types of Reactions

Dazoxiben undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is this compound itself, with intermediate products being the O-chloroethyl ether of p-hydroxybenzamide and the imidazole derivative .

Properties

IUPAC Name

4-(2-imidazol-1-ylethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGZSYKGWHUSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74226-22-5 (hydrochloride)
Record name Dazoxiben [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9045639
Record name Dazoxiben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78218-09-4, 103735-00-8
Record name Dazoxiben
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78218-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dazoxiben [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-(1-Imidazolyl)ethoxy)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103735008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dazoxiben
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03052
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dazoxiben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAZOXIBEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ZFC7974Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of dazoxiben?

A1: this compound selectively inhibits thromboxane A2 (TXA2) synthase, the enzyme responsible for converting prostaglandin H2 (PGH2) into TXA2 [, , , , , , , ].

Q2: What are the downstream effects of inhibiting TXA2 synthase?

A2: Inhibiting TXA2 synthase leads to several downstream effects:

  • Reduced TXA2 Formation: TXA2, a potent vasoconstrictor and platelet aggregator, is produced in lower quantities [, , , , , , , , ].
  • Increased Prostaglandin Levels: The inhibition of TXA2 synthase can shunt arachidonic acid metabolism towards other prostaglandins like PGE2, PGF2α, and PGD2, some of which have anti-aggregatory properties [, , , , , , ].
  • Modulation of Vascular Tone: The balance between TXA2 (vasoconstrictor) and other prostaglandins like PGI2 (vasodilator) is shifted, potentially leading to vasodilation [, , , ].

Q3: Does this compound affect platelet aggregation induced by all agonists?

A3: No. While this compound effectively inhibits platelet aggregation induced by arachidonic acid and collagen in some individuals, it does not significantly affect aggregation induced by adenosine diphosphate (ADP) or adrenaline [, , , ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C12H14N2O3 • HCl and a molecular weight of 270.72 g/mol.

Q5: Has this compound demonstrated efficacy in animal models of thrombosis?

A5: Yes. In animal models, this compound has shown antithrombotic activity by:

  • Prolonging the time to occlusion in electrically injured coronary arteries [].
  • Reducing platelet deposition onto collagen-coated surfaces [, ].
  • Attenuating the increase in pulmonary artery pressure and lymph flow following endotoxin administration [].

Q6: What are the limitations of using thromboxane synthase inhibitors like this compound as antithrombotic agents?

A6: While this compound shows promise in preclinical models, studies highlight limitations:

  • Variable efficacy: Its anti-aggregatory effect varies between individuals, with some exhibiting minimal response [, , ].
  • Endoperoxide accumulation: Blocking TXA2 synthase can lead to the accumulation of prostaglandin endoperoxides, which possess pro-aggregatory properties, potentially limiting its efficacy in some settings [, , ].

Q7: How does this compound compare to aspirin in terms of its effects on platelet aggregation and bleeding time?

A7: While both this compound and aspirin can inhibit platelet aggregation and prolong bleeding time, their mechanisms and efficacy differ:

  • This compound: Selectively inhibits TXA2 synthase, leading to variable inhibition of aggregation and potential for endoperoxide accumulation [, , ].
  • Aspirin: Irreversibly inhibits cyclooxygenase, blocking both TXA2 and prostacyclin synthesis. Low doses of aspirin can synergize with this compound to enhance anti-aggregatory effects [, , ].

Q8: Has this compound proven effective in treating cardiovascular diseases in clinical trials?

A8: Clinical trials evaluating this compound for conditions like angina and Raynaud's syndrome have yielded mixed results, with some studies showing limited efficacy [, , ]. More research is needed to fully elucidate its clinical utility.

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